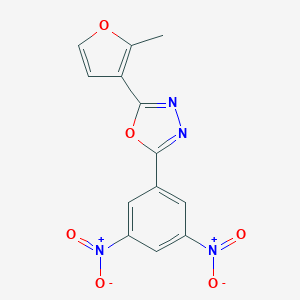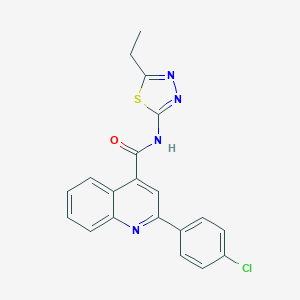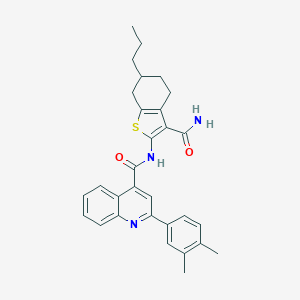
2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitro and furan groups in the molecule suggests it may exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,5-dinitrobenzoic acid hydrazide with 2-methylfuran-3-carboxylic acid under dehydrating conditions, often using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of nitro groups suggests it could exhibit antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological activities. The oxadiazole ring is a known pharmacophore, and modifications to the molecule could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dinitrophenyl)-1,3,4-oxadiazole: Lacks the furan ring, which may affect its chemical properties and applications.
5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole: Lacks the nitro groups, which may reduce its reactivity and potential biological activity.
2-(3,5-Dinitrophenyl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group instead of a furan ring, which could influence its electronic properties and stability.
Uniqueness
The combination of a 3,5-dinitrophenyl group and a 2-methylfuran-3-yl group in the same molecule makes 2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole unique
Properties
Molecular Formula |
C13H8N4O6 |
|---|---|
Molecular Weight |
316.23 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8N4O6/c1-7-11(2-3-22-7)13-15-14-12(23-13)8-4-9(16(18)19)6-10(5-8)17(20)21/h2-6H,1H3 |
InChI Key |
DBQYQLSCEONNNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B335044.png)
![methyl 6-tert-butyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335046.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(cyclohexylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335053.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-[(4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B335055.png)

![6-{2-[(3-Bromobenzyl)oxy]phenyl}-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B335057.png)
![Isopropyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B335058.png)
METHANONE](/img/structure/B335060.png)
![4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B335061.png)
![propyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335063.png)
![3-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B335064.png)
![2-[(3,5-Dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B335067.png)
![Methyl 5-[(diethylamino)carbonyl]-2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B335070.png)
